4,4'-Methylenediphenol

Übersicht

Beschreibung

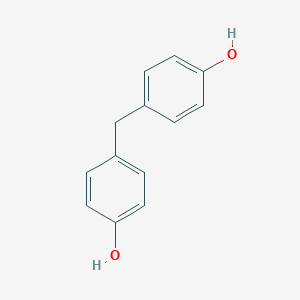

4,4’-Dihydroxydiphenylmethane, also known as Bis(p-hydroxyphenyl)methane, is an organic compound with the chemical formula C13H12O2. It is a member of the bisphenol family and is structurally related to bisphenol A. This compound is characterized by two hydroxyphenyl groups connected by a methylene bridge. It is commonly used in the production of epoxy resins and coatings due to its excellent chemical properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4,4’-Dihydroxydiphenylmethan wird typischerweise durch die Kondensationsreaktion von Phenol mit Formaldehyd in Gegenwart eines sauren Katalysators synthetisiert. Die Reaktion wird bei erhöhten Temperaturen, üblicherweise zwischen 85-100 °C, durchgeführt, um die Bildung des gewünschten Isomers zu begünstigen . Die Reaktion kann wie folgt dargestellt werden:

2C6H5OH+CH2O→C6H4(OH)CH2C6H4OH+H2O

Industrielle Produktionsmethoden: Im industriellen Maßstab beinhaltet der Produktionsprozess die Verwendung von hochreinem Phenol und Formaldehyd. Die Reaktion wird durch anorganische Säuren katalysiert, und das Produkt wird durch Destillation und Rekristallisation gereinigt, um eine hohe Reinheit zu erreichen {_svg_3}. Der Prozess ist optimiert, um die Ausbeute und Selektivität für das 4,4’-Isomer zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 4,4’-Dihydroxydiphenylmethan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oxidiert werden.

Reduktion: Es kann zu Hydrochinonen reduziert werden.

Substitution: Es kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung und Sulfonierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Nitro- und Sulfonsäurederivate

Wissenschaftliche Forschungsanwendungen

4,4’-Dihydroxydiphenylmethan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese von Epoxidharzen und Polycarbonatharzen verwendet.

Biologie: Es wurde auf seine östrogenen Eigenschaften und möglichen endokrinen Störungen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 4,4’-Dihydroxydiphenylmethan beinhaltet seine Wechselwirkung mit Östrogenrezeptoren, wobei es als Agonist wirkt. Diese Wechselwirkung kann zu Veränderungen der Genexpression und der Zellfunktion führen. Zusätzlich wurde gezeigt, dass es die motorische Aktivität und die Neuroentwicklung in Modellorganismen wie Zebrafischen beeinflusst . Die Wirkungen der Verbindung werden durch Pfade vermittelt, die oxidativen Stress und neurochemische Veränderungen beinhalten.

Wirkmechanismus

4,4’-Dihydroxydiphenylmethane is structurally similar to other bisphenols, such as bisphenol A and bisphenol S. it lacks the two methyl groups present in bisphenol A, which gives it distinct chemical properties . Compared to bisphenol A, 4,4’-Dihydroxydiphenylmethane has lower estrogenic activity but similar applications in the production of resins and plastics .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dihydroxydiphenylmethan ist strukturell ähnlich anderen Bisphenolen, wie Bisphenol A und Bisphenol S. Es fehlen die beiden Methylgruppen, die in Bisphenol A vorhanden sind, was ihm unterschiedliche chemische Eigenschaften verleiht . Im Vergleich zu Bisphenol A hat 4,4’-Dihydroxydiphenylmethan eine geringere östrogene Aktivität, aber ähnliche Anwendungen bei der Herstellung von Harzen und Kunststoffen .

Ähnliche Verbindungen:

- Bisphenol A (4,4’-Isopropylidendiphenol)

- Bisphenol S (4,4’-Sulfonyldiphenol)

- Bisphenol C (4,4’-Cyclohexylidenbisphenol)

Zusammenfassend lässt sich sagen, dass 4,4’-Dihydroxydiphenylmethan eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen ist, von der industriellen Produktion bis zur wissenschaftlichen Forschung. Seine einzigartigen chemischen Eigenschaften und Wechselwirkungen machen es zu einem wertvollen Studienobjekt.

Biologische Aktivität

4,4'-Methylenediphenol (also known as Bisphenol F or BPF) is an organic compound with significant biological activity, particularly concerning its hormonal effects and potential toxicity. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula and is structurally related to bisphenol A (BPA). Its structure consists of two phenolic groups connected by a methylene bridge, which influences its reactivity and biological interactions.

Hormonal Effects

Research indicates that this compound exhibits estrogenic , progesteronic , and anti-androgenic activities. These hormonal effects can lead to significant alterations in endocrine function:

- Estrogenic Activity : BPF has been shown to bind to estrogen receptors, potentially leading to increased estrogenic activity in tissues. This can result in developmental changes in reproductive organs, particularly during critical periods such as fetal development .

- Anti-Androgenic Effects : The compound may inhibit androgen receptor activity, which could contribute to reduced testosterone levels and associated reproductive issues in males .

Toxicological Studies

Toxicological evaluations have reported various effects of this compound on different biological systems:

- In Vitro Studies : In cell-based assays, BPF has demonstrated significant cytotoxicity at high concentrations. Studies using human cell lines have shown that exposure to BPF can induce apoptosis and disrupt normal cell cycle progression .

- Animal Studies : In vivo studies on rodents have reported reproductive toxicity and developmental abnormalities following exposure to BPF during critical periods of development. These studies indicate potential risks associated with environmental exposure to this compound .

Case Studies

Several case studies have highlighted the implications of this compound exposure:

- Developmental Toxicity in Rodents : A study involving pregnant rats exposed to BPF showed altered fetal development, including changes in sex organ morphology and hormone levels. The findings suggest that prenatal exposure can lead to long-term reproductive health issues .

- Impact on Human Health : Epidemiological studies have linked elevated BPF levels in pregnant women to adverse pregnancy outcomes, including low birth weight and preterm births. These studies underscore the importance of monitoring environmental exposure to endocrine disruptors like BPF .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

The biological activity of this compound is primarily mediated through its interaction with hormone receptors:

- Estrogen Receptor Binding : BPF binds preferentially to estrogen receptors (ERα and ERβ), exhibiting agonistic effects that can mimic natural estrogens .

- Disruption of Endocrine Function : By interfering with normal hormonal signaling pathways, BPF can disrupt endocrine homeostasis, leading to various health issues.

Eigenschaften

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022445 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

620-92-8 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162.5 °C | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bisphenol F?

A1: Bisphenol F has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol.

Q2: Are there different isomers of bisphenol F?

A2: Yes, bisphenol F exists as three isomers: p,p'-bisphenol F, o,p'-bisphenol F, and o,o'-bisphenol F. The p,p'-isomer is the most commonly used in industrial applications. []

Q3: What analytical methods are commonly used to characterize and quantify BPF?

A3: Several analytical methods are employed for BPF analysis, including high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and thin-layer chromatography (TLC) [].

Q4: What are the primary applications of bisphenol F?

A4: Bisphenol F is widely used in epoxy resins, coatings, adhesives, and dental sealants. It serves as a substitute for bisphenol A in various products due to its similar properties. [, , ]

Q5: What is the impact of BPF isomers on the curing kinetics of epoxy resins?

A5: Research indicates that increasing the content of 2,2'-bis(hydroxyphenyl)methane isomers in the BPF mixture can lead to a decrease in the nominal activation energy of the curing reaction with 4,4'-diaminodiphenylmethane (DDM). []

Q6: Can BPF be used to enhance the properties of existing materials?

A6: Yes, BPF has been explored as a modifier for epoxy resins to enhance specific properties. For instance, adding a liquid crystalline bisphenol F diglycidyl ether (DGEBP-F) to a DGEBP-F/anhydride matrix was found to improve the impact, tensile, and flexural strength of glass fiber composites. []

Q7: Is bisphenol F considered a safe alternative to bisphenol A?

A7: While marketed as a safer alternative, growing research suggests that BPF may also pose health risks. Studies have shown that BPF can act as an endocrine disruptor, affecting hormone signaling and potentially impacting reproductive health and development. [, , ]

Q8: What are the known toxic effects of bisphenol F on human health?

A8: Studies have linked BPF exposure to various adverse health outcomes, including oxidative stress, developmental neurotoxicity, and potential links to gestational diabetes. [, , , ]

Q9: How does BPF compare to BPA and BPS in terms of toxicity?

A9: While all three bisphenols (BPA, BPF, BPS) exhibit toxicity, research suggests that BPA might be the most harmful to sperm, followed by BPF, with BPS appearing to be the least detrimental. []

Q10: What are the environmental concerns associated with BPF?

A10: Like BPA, BPF raises concerns regarding its persistence in the environment, potential for bioaccumulation, and toxic effects on aquatic organisms. [, ]

Q11: What is known about the biodegradability of BPF?

A11: Studies indicate that BPF can be anaerobically transformed by certain bacteria, such as Pseudomonas sp. LS, albeit at a slow rate. []

Q12: Can nanomaterials enhance the biodegradation of BPF?

A12: Research has shown that graphene oxide (GO) and graphene can accelerate the anaerobic biotransformation of BPF by Pseudomonas sp. LS. GO, in particular, acts as an electron mediator and nutrient scaffold, demonstrating a more pronounced accelerating effect than graphene. []

Q13: Are there any viable alternatives to bisphenol F in various applications?

A13: Research into BPF alternatives is ongoing. Exploring different epoxy resin systems, bio-based polymers, and modifying existing formulations are active areas of research to find safer and more sustainable options. [, ]

Q14: What tools and resources are available for researchers studying BPF?

A14: A range of resources supports BPF research, including analytical techniques like HPLC, GC-MS, and computational chemistry tools for simulating molecular interactions and properties. Open-access databases and scientific publications provide valuable data and insights into BPF's behavior and effects. [, , , ]

Q15: How do different scientific disciplines collaborate in BPF research?

A15: BPF research benefits from collaboration across disciplines like chemistry, toxicology, environmental science, and materials science. Combining expertise in these areas facilitates a comprehensive understanding of BPF's properties, applications, and potential risks. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.